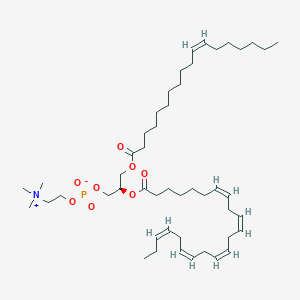
1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:6 in which the acyl groups at C-1 and C-2 are (11Z)-octadecenoyl and (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl respectively. It derives from a cis-vaccenic acid and a (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid.
Aplicaciones Científicas De Investigación
Lipid-Linked Desaturation and Acylation : Studies have shown that analogous substrates to 1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine can undergo lipid-linked desaturation and acylation in plant microsomal membranes. This process involves the introduction of double bonds into lipid-linked acyl groups, a fundamental aspect of lipid metabolism (Sperling & Heinz, 1993).
Phase Behavior in Lipid Mixtures : The phase behavior of lipid mixtures containing similar compounds has been studied, revealing insights into lipid phase separations in membranes. These findings are critical for understanding the structural organization of cellular membranes and their functional implications (Dumaual, Jenski, & Stillwell, 2000).
Synthesis of Polyunsaturated Fatty Acids : The synthesis of elongated polyunsaturated fatty acids, closely related to the compound , has been achieved. This synthesis is important for biochemical investigations, particularly in understanding the role of these fatty acids in various biological processes (Kuklev & Smith, 2006).
Molecular Motion in Phospholipid Bilayers : Studies on the molecular motion in phospholipid bilayers formed from unsaturated lecithins provide insights into the biophysical properties of these lipids. Such research helps in understanding how the unsaturation and chain length of lipids influence the dynamics and properties of biological membranes (Barton & Gunstone, 1975).
Properties of Ethanolamides of Fatty Acids : The synthesis and analysis of ethanolamides of polyunsaturated fatty acids, including derivatives of the compound in focus, have been explored. This research is significant for understanding the chemical properties and potential applications of these lipid derivatives (Karaulov, Rybin, Kuklev, & Akulin, 2004).
Interaction with Plasma Membrane Ion Channels : Research has indicated that certain ether-linked phospholipids can interact with plasma membrane ion channels, modulating their function. This finding opens up potential applications in understanding and manipulating cellular signaling processes (Potier et al., 2011).
High-Temperature Behavior of Phospholipids : The behavior of similar phospholipids in high-temperature water has been studied, providing insights into the stability and degradation pathways of these compounds under extreme conditions. Such knowledge is essential for industrial applications where stability at high temperatures is crucial (Changi, Matzger, & Savage, 2012).
Sensing Small Molecule Interactions with Lipid Membranes : Research has utilized pH modulation to detect interactions between small molecules and lipid bilayers, a method that can be applied to understand how various compounds interact with cellular membranes (Huang et al., 2013).
Propiedades
Nombre del producto |
1-(11Z-octadecenoyl)-2-(7Z,10Z,13Z,16Z,19Z-docosapentaenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C48H84NO8P |
Peso molecular |
834.2 g/mol |
Nombre IUPAC |
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16-17,19-20,22,24-25,29,31,46H,6-7,9,11-13,15,18,21,23,26-28,30,32-45H2,1-5H3/b10-8-,16-14-,19-17-,22-20-,25-24-,31-29-/t46-/m1/s1 |
Clave InChI |
FYVNIFOYDIIODX-KNKJIUSSSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



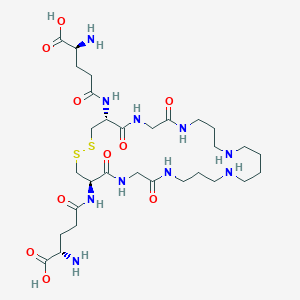
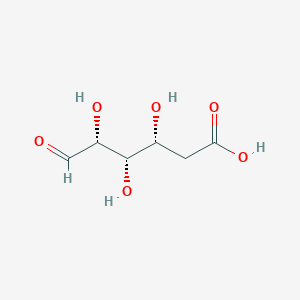
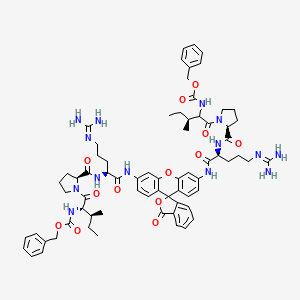
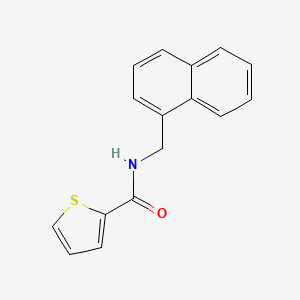
![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)
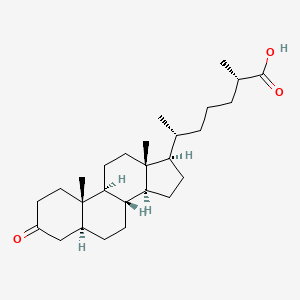
![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)
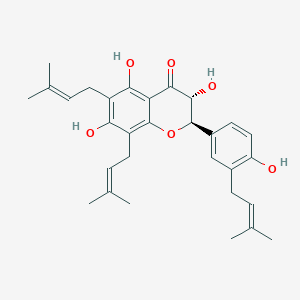
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
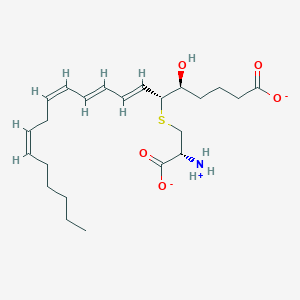
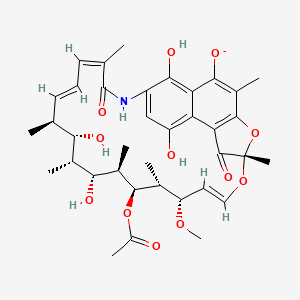

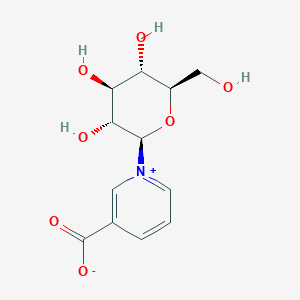
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)